N-carbamoyl-2-hydroxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

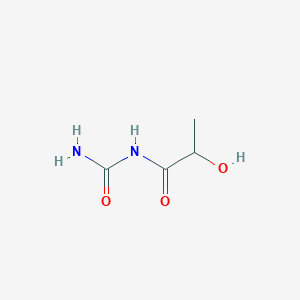

N-carbamoyl-2-hydroxypropanamide is an organic compound with the molecular formula C4H8N2O3. It is also known as (2-hydroxypropanoyl)urea. This compound is characterized by the presence of a carbamoyl group (–CONH2) and a hydroxy group (–OH) attached to a propanamide backbone. It is a derivative of urea and lactic acid, making it a compound of interest in various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-carbamoyl-2-hydroxypropanamide can be synthesized through the reaction of lactic acid with urea. The reaction typically involves heating lactic acid and urea together under controlled conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Lactic Acid+Urea→this compound+Water

The reaction conditions often include temperatures ranging from 100°C to 150°C and may require the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

N-carbamoyl-2-hydroxypropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-carbamoyl-2-oxopropanamide.

Reduction: Formation of N-carbamoyl-2-aminopropanamide.

Substitution: Formation of N-carbamoyl-2-alkoxypropanamide or N-carbamoyl-2-acyloxypropanamide.

Aplicaciones Científicas De Investigación

N-carbamoyl-2-hydroxypropanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamoyl groups.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mecanismo De Acción

The mechanism of action of N-carbamoyl-2-hydroxypropanamide involves its interaction with specific molecular targets. For instance, in enzymatic reactions, it can act as a substrate for carbamoylase enzymes, which catalyze the hydrolysis of the carbamoyl group. This interaction leads to the formation of corresponding amino acids or other derivatives, depending on the enzyme and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

N-carbamoyl-2-oxopropanamide: Similar structure but with a carbonyl group instead of a hydroxy group.

N-carbamoyl-2-aminopropanamide: Similar structure but with an amino group instead of a hydroxy group.

N-carbamoyl-2-alkoxypropanamide: Similar structure but with an alkoxy group instead of a hydroxy group.

Uniqueness

N-carbamoyl-2-hydroxypropanamide is unique due to the presence of both a carbamoyl group and a hydroxy group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and biochemical studies.

Actividad Biológica

N-carbamoyl-2-hydroxypropanamide, also known as (2-hydroxypropanoyl)urea, is an organic compound with the molecular formula C4H8N2O3. This compound has garnered attention for its biochemical properties and potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a carbamoyl group (–CONH2) and a hydroxy group (–OH) attached to a propanamide backbone. It is a derivative of urea and lactic acid, which positions it as a compound of interest in biochemical studies.

Molecular Structure:

- Chemical Formula: C4H8N2O3

- CAS Number: 89166-57-4

Target Enzymes and Pathways

This compound interacts with various enzymes, notably:

- N-carbamoyl-D-amino acid amidohydrolase (DCase): This enzyme facilitates the hydrolysis of N-carbamoyl groups, impacting nitrogen metabolism and the urea cycle.

The compound's action is influenced by environmental factors such as pH and temperature, which can modulate its efficacy and stability.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling: It affects pathways related to gene expression and cellular metabolism.

- Enzyme Activity: The compound modulates the activity of enzymes involved in hydrolysis reactions.

Pharmacokinetics

The pharmacokinetic profile includes:

- Absorption: The compound is absorbed orally.

- Distribution: It is distributed throughout the body and interacts with various transporters.

- Metabolism: Metabolized through renal and nonrenal mechanisms.

Research Findings

Several studies have explored the biological activity of this compound:

-

Enzymatic Studies:

- This compound acts as a substrate for DCase, enhancing the production of N-carbamoyl-D-amino acids. This process is crucial for understanding nitrogen metabolism in biological systems.

-

Dose-Response Relationships:

- In animal models, varying dosages resulted in different metabolic outcomes. Higher doses increased N-carbamoyl-D-amino acid production but also raised concerns about potential toxicity at excessive levels.

-

Temporal Effects:

- Laboratory studies showed that the compound's effects could change over time due to enzymatic stability and degradation rates. Enhanced stability was noted with directed mutagenesis of DCase, leading to increased enzymatic activity.

Application in Drug Development

This compound has been investigated for its potential as an intermediate in drug synthesis. Its unique structural features allow it to serve as a building block for more complex organic molecules, making it valuable in medicinal chemistry .

Comparative Analysis of Biological Activity

| Property | This compound |

|---|---|

| Molecular Formula | C4H8N2O3 |

| Enzyme Interaction | DCase |

| Absorption | Oral |

| Metabolic Pathways | Nitrogen metabolism, Urea cycle |

| Dosage Effects | Varies; higher doses may be toxic |

Propiedades

IUPAC Name |

N-carbamoyl-2-hydroxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2(7)3(8)6-4(5)9/h2,7H,1H3,(H3,5,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJIHRLRPLVRAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634373 |

Source

|

| Record name | N-Carbamoyl-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89166-57-4 |

Source

|

| Record name | N-Carbamoyl-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.